l-Threonine methyl ester chlorhydrate
Description
L-Threonine methyl ester hydrochloride (CAS: 39994-75-7) is an amino acid derivative with the molecular formula C₅H₁₂ClNO₃ and a molecular weight of 169.605 g/mol . It is synthesized by esterifying the carboxyl group of L-threonine with methanol and subsequent hydrochloride salt formation. This compound is hygroscopic, moisture-sensitive, and soluble in water, making it suitable for applications in feed and food additives . Its structure includes a hydroxyl group on the β-carbon, distinguishing it from simpler amino acid esters like alanine or methionine derivatives.
Properties
Molecular Formula |
C5H12ClNO3 |
|---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-hydroxybutanoate;hydrochloride |
InChI |
InChI=1S/C5H11NO3.ClH/c1-3(7)4(6)5(8)9-2;/h3-4,7H,6H2,1-2H3;1H/t3?,4-;/m0./s1 |
InChI Key |
OZSJLLVVZFTDEY-LXNQBTANSA-N |
Isomeric SMILES |
CC([C@@H](C(=O)OC)N)O.Cl |
Canonical SMILES |
CC(C(C(=O)OC)N)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Threonine methyl ester hydrochloride can be synthesized through the esterification of L-Threonine with methanol in the presence of an acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically involves the following steps:
Esterification: L-Threonine reacts with methanol in the presence of an acid catalyst such as sulfuric acid to form L-Threonine methyl ester.
Formation of Hydrochloride Salt: The L-Threonine methyl ester is then treated with hydrochloric acid to form L-Threonine methyl ester hydrochloride.
Industrial Production Methods
Industrial production of L-Threonine methyl ester hydrochloride often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. Techniques such as crystallization and recrystallization are commonly employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
L-Threonine methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
L-Threonine methyl ester hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of amino acid metabolism and protein synthesis.
Medicine: Investigated for its potential therapeutic applications and as a precursor in drug synthesis.
Industry: Utilized as a feed and food additive to enhance nutritional value
Mechanism of Action
The mechanism of action of L-Threonine methyl ester hydrochloride involves its conversion to L-Threonine in biological systems. L-Threonine is an essential amino acid that plays a crucial role in protein synthesis and various metabolic pathways. It acts as a precursor for the synthesis of other important biomolecules, including glycine and serine .
Comparison with Similar Compounds
N-(tert-Butoxycarbonyl)-L-Threonine Methyl Ester (Boc-L-Thr-OMe)
- Structure: Features a tert-butoxycarbonyl (Boc) protecting group on the amino moiety.
- Molecular Formula: C₁₀H₁₉NO₅ .
- Applications : Used in glycobiology for glycosylation reactions. Benesova et al. (2013) reported moderate yields (~30–40%) in enzymatic glycosylation, lower than fucosidase from Penicillium multicolor (49% for α-L-fucosyl-1,3-N-acetylglucosamine) .
- Key Difference : The Boc group enhances stability during synthetic reactions but requires deprotection steps, unlike the unprotected L-threonine methyl ester hydrochloride .
L-Methionine Methyl Ester Hydrochloride
L-Alanine Methyl Ester Hydrochloride
- Structure : Lacks the β-hydroxyl group present in threonine derivatives.
- Molecular Formula: C₄H₁₀ClNO₂ .
- Applications : Simpler structure makes it a model compound for studying ester hydrolysis kinetics.
- Solubility : Less hydrophilic than L-threonine methyl ester hydrochloride due to the absence of a hydroxyl group .
L-Threonine Benzyl Ester Oxalate
- Structure : Benzyl ester with oxalate counterion.
- Applications: Critical in peptide synthesis for introducing threonine residues. Santa Cruz Biotechnology highlights its role in studying peptide bond formation and protein structure .
- Key Difference: The benzyl group requires hydrogenolysis for removal, contrasting with the methyl ester’s simpler hydrolysis .
Allo-L-Threonine Methyl Ester
- Structure : Stereoisomer with inverted configuration at the β-carbon (S-configuration at C3).
- Synthesis : Prepared via oxazoline intermediate hydrolysis, as described by Bachem Americas Inc. .
- Applications : Used in chiral synthesis of antibiotics and LpxC inhibitors .
Data Table: Comparative Analysis
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